molecular formula C11H10O B11919656 3-methyl-1H-indene-2-carbaldehyde

3-methyl-1H-indene-2-carbaldehyde

Cat. No.: B11919656
M. Wt: 158.20 g/mol
InChI Key: LSIPLFHSLYDZPC-UHFFFAOYSA-N
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Description

3-methyl-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family. Indenes are bicyclic aromatic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring. The presence of a methyl group at the 3-position and an aldehyde group at the 2-position makes this compound a unique and valuable compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylindene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the Vilsmeier-Haack reaction, where 3-methylindene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction forms the corresponding formylated product, which can be further purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-methyl-1H-indene-2-carboxylic acid.

    Reduction: 3-methyl-1H-indene-2-methanol.

    Substitution: 3-bromo-1H-indene-2-carbaldehyde (for halogenation).

Scientific Research Applications

3-methyl-1H-indene-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1H-indene-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition and substitution reactions. The methyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1H-indene-2-carbaldehyde: Lacks the methyl group at the 3-position, resulting in different reactivity and properties.

    3-methyl-1H-indole-2-carbaldehyde: Contains an indole ring instead of an indene ring, leading to distinct chemical behavior and applications.

    3-methyl-1H-naphthalene-2-carbaldehyde: Features a naphthalene ring system, which affects its aromaticity and reactivity.

Uniqueness

3-methyl-1H-indene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the indene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

3-methyl-1H-indene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-10(7-12)6-9-4-2-3-5-11(8)9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIPLFHSLYDZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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